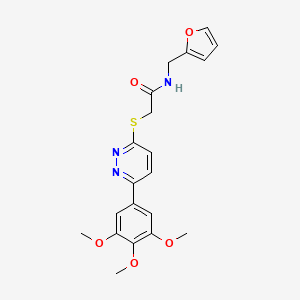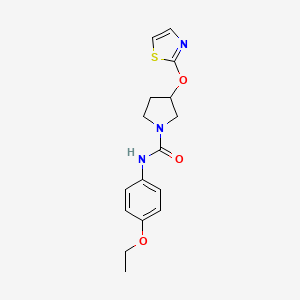
N-(4-ethoxyphenyl)-3-(thiazol-2-yloxy)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-3-(thiazol-2-yloxy)pyrrolidine-1-carboxamide, also known as ETP-101, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. ETP-101 belongs to the class of pyrrolidine carboxamides and has been shown to have promising results in preclinical studies.
Applications De Recherche Scientifique
Corrosion Inhibition
Thiazole-based pyridine derivatives, including those structurally related to N-(4-ethoxyphenyl)-3-(thiazol-2-yloxy)pyrrolidine-1-carboxamide, have shown potential as corrosion inhibitors for mild steel. These compounds demonstrate effective protection of steel surfaces through both anodic and cathodic inhibition, with their efficiency related to concentration and temperature (Chaitra et al., 2016).
Synthesis of Pharmacologically Interesting Compounds
The synthesis of substituted 1H-1-pyrrolylcarboxamides, which are of pharmacological interest, has been reported. These compounds, including variants of the pyrrolidine structure, have been synthesized via acyl chlorides and characterized for potential pharmacological applications (Bijev et al., 2003).
DNA-binding Polyamides
The development of novel base-sensitive amino-protecting groups for the preparation of DNA-binding polyamides, which include pyrrolidine structures, has been explored. These compounds are synthesized for potential application in gene regulation and therapeutic interventions (Choi et al., 2003).
Antituberculosis Activity
Thiazole-aminopiperidine hybrid analogues, structurally similar to N-(4-ethoxyphenyl)-3-(thiazol-2-yloxy)pyrrolidine-1-carboxamide, have been designed and synthesized as inhibitors of Mycobacterium tuberculosis. These compounds have demonstrated significant activity against various strains of Mycobacterium tuberculosis (Jeankumar et al., 2013).
Anticancer Applications
Compounds structurally related to N-(4-ethoxyphenyl)-3-(thiazol-2-yloxy)pyrrolidine-1-carboxamide have been investigated for their potential as anticancer agents. These include pyrazolo[1,5-a]pyrimidines and related Schiff bases, which have shown cytotoxic activity against various human cancer cell lines (Hassan et al., 2014; Hassan et al., 2015).
Antimicrobial Activities
Some derivatives of thiazoles and their fused compounds have shown significant in vitro antimicrobial activity against bacterial isolates such as Escherichia coli and Xanthomonas citri, as well as antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008).
Fluorophores for Imaging and Sensing
N-Ethoxycarbonylpyrene- and perylene thioamides, related to the ethoxycarbonyl group in the chemical of interest, have been used in the synthesis of fluorescent dyes. These dyes display fluorescence in a wide range and have applications in imaging and sensing (Witalewska et al., 2019).
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-2-21-13-5-3-12(4-6-13)18-15(20)19-9-7-14(11-19)22-16-17-8-10-23-16/h3-6,8,10,14H,2,7,9,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTZWZKYUQHCMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCC(C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-3-(thiazol-2-yloxy)pyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


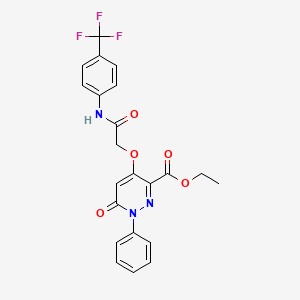
![N-(1,3-benzodioxol-5-yl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2767438.png)
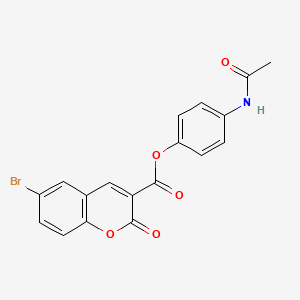
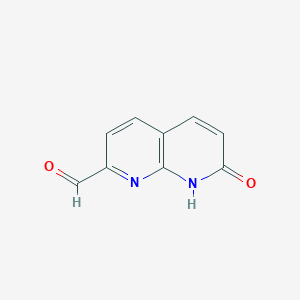

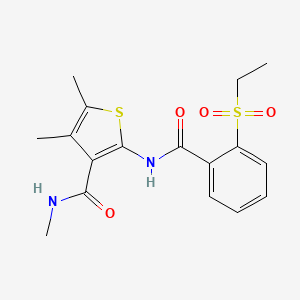
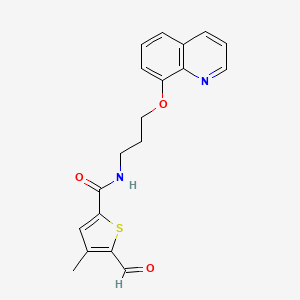
![4-[[2-[3-(3,5-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B2767446.png)
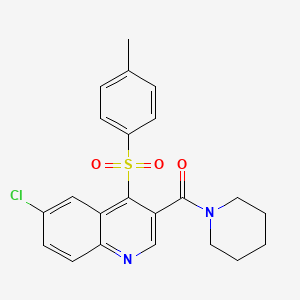
![3-(3,5-diphenyl-1H-pyrazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B2767450.png)
